4-(2H-1,3-benzodioxol-5-yl)-2-[(E)-2-(2-chlorophenyl)ethenyl]-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile
Description
The compound 4-(2H-1,3-benzodioxol-5-yl)-2-[(E)-2-(2-chlorophenyl)ethenyl]-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile (CAS: 866136-02-9) is a polycyclic aromatic system featuring a benzodioxole moiety, a chlorinated ethenyl substituent, and a carbonitrile group. Its indenopyridine core is conjugated with electron-withdrawing and donating groups, making it a candidate for diverse applications in medicinal and materials chemistry.
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-2-[(E)-2-(2-chlorophenyl)ethenyl]-5-oxoindeno[1,2-b]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H15ClN2O3/c29-21-8-4-1-5-16(21)9-11-22-20(14-30)25(17-10-12-23-24(13-17)34-15-33-23)26-27(31-22)18-6-2-3-7-19(18)28(26)32/h1-13H,15H2/b11-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLRPJGSKBQTJY-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C4C(=NC(=C3C#N)C=CC5=CC=CC=C5Cl)C6=CC=CC=C6C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C4C(=NC(=C3C#N)/C=C/C5=CC=CC=C5Cl)C6=CC=CC=C6C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2H-1,3-benzodioxol-5-yl)-2-[(E)-2-(2-chlorophenyl)ethenyl]-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of this compound involves several steps, typically starting from readily available precursors. Various methods have been employed, including multicomponent reactions (MCRs) which facilitate the rapid assembly of complex molecules. The synthetic pathways often utilize catalytic systems to enhance yield and selectivity.
Biological Activity Overview
The biological activity of the compound has been evaluated through various assays, revealing a spectrum of pharmacological effects:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of benzodioxole compounds exhibit significant antibacterial properties. For instance, compounds synthesized from similar frameworks have shown moderate to strong activity against strains like Salmonella typhi and Bacillus subtilis .
- Anticancer Potential : Research has highlighted the anticancer properties of related indeno-pyridine derivatives. These compounds have demonstrated inhibitory effects on cancer cell lines, suggesting potential applications in cancer therapy .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit various enzymes. Notably, it has shown promising results as an inhibitor of acetylcholinesterase (AChE), which is crucial in the context of neurodegenerative diseases .
Case Studies
- Antibacterial Screening :
- Anticancer Activity :
- Enzyme Inhibition Studies :
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The compound’s structural analogs differ primarily in substituent groups, which influence electronic properties, steric bulk, and bioactivity. Below is a comparative analysis of four derivatives:
Key Observations:
Chloro vs. Fluoro Substitution: The chlorophenyl group in the target compound (Cl, electronegativity = 3.0) provides stronger electron-withdrawing effects compared to the fluorophenyl analog (F, electronegativity = 4.0). This difference may influence binding affinity in biological systems or catalytic activity .
Ethenyl vs. Methyl Substituent: Replacing the ethenyl group with a methyl group (CAS: 691870-02-7) eliminates conjugation, altering the π-electron delocalization across the indenopyridine core. This modification likely reduces UV-vis absorbance intensity and photostability .
Heptylphenyl Chain :
- The heptyl chain in CAS: 685107-72-6 introduces significant hydrophobicity, which could enhance blood-brain barrier penetration or lipid bilayer interactions in drug delivery .
Spectroscopic Trends:
NMR Analysis :
- Substituent-induced chemical shift variations are critical. For example, the ethenyl group’s protons in the target compound would exhibit distinct ¹H NMR signals (δ ~6.5–7.5 ppm) compared to methyl groups (δ ~2.0–3.0 ppm) .
- Fluorine substitution (CAS: 866142-83-8) introduces ¹⁹F NMR signals, absent in the chlorinated analog .
IR Spectroscopy :
- The carbonitrile group (~2200 cm⁻¹) and benzodioxole C-O-C stretching (~1250 cm⁻¹) are consistent across analogs, while substituent-specific peaks (e.g., C-Cl at ~550 cm⁻¹) differentiate compounds .
Q & A
Basic: What synthetic strategies are recommended for preparing this compound?
Answer: The compound’s complexity requires multicomponent reactions (MCRs) to assemble the indeno[1,2-b]pyridine core. A plausible approach involves:
- Step 1: Condensation of a substituted benzaldehyde (e.g., 2-chlorocinnamaldehyde) with an active methylene compound (e.g., malononitrile) under acidic conditions to form the pyridine ring.
- Step 2: Cyclization with a 1,3-benzodioxole derivative to incorporate the fused indeno-pyridine system.
- Step 3: Introduction of the ethenyl group via a Heck coupling or Wittig reaction .
- Optimization: Use Pd-based catalysts (e.g., Pd(OAc)₂) for regioselectivity, and monitor reaction progress via TLC or HPLC .
Basic: How should researchers confirm the compound’s crystal structure?
Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Crystallization: Use slow evaporation in a solvent mixture (e.g., DCM/hexane).
- Data Collection: Employ a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement: Use SHELXL (via SHELX-2018/3) for structure solution and refinement. Address disorder in the benzodioxole or chlorophenyl groups by refining occupancy ratios .
- Validation: Cross-check CIF files with PLATON or checkCIF to ensure ADDSYM alerts are resolved .
Basic: What safety precautions are critical during handling?
Answer:
- PPE: Wear nitrile gloves, lab coat, and safety goggles due to potential irritancy (based on analogs in ).
- Ventilation: Use a fume hood to avoid inhalation of fine particles.
- Storage: Keep in a desiccator at 4°C, away from light (photolabile ethenyl group).
- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
Advanced: How can computational methods predict electronic properties?
Answer: Density Functional Theory (DFT) studies using Gaussian 16 with the B3LYP/6-311+G(d,p) basis set can:
- Optimize Geometry: Compare computed bond lengths/angles with SC-XRD data to validate accuracy.
- Frontier Molecular Orbitals (FMOs): Calculate HOMO-LUMO gaps to assess reactivity (e.g., electron-withdrawing CN group lowers LUMO).
- Electrostatic Potential (ESP): Map charge distribution to predict nucleophilic/electrophilic sites .
Advanced: How to resolve crystallographic disorder in the benzodioxole moiety?
Answer:
- Modeling: Split the disordered atoms into two positions (e.g., C7A/C7B) and refine occupancy factors using PART instructions in SHELXL.
- Restraints: Apply SIMU/DELU restraints to prevent unrealistic thermal motion.
- Validation: Compare R1 values before/after refinement; acceptable thresholds are < 0.07 for high-resolution data .
Advanced: What mechanistic insights exist for the formation of the indeno-pyridine core?
Answer: The reaction likely proceeds via:
- Knoevenagel Condensation: Formation of the α,β-unsaturated intermediate.
- Michael Addition: Cyclization with a benzodioxole-derived enamine.
- Aromatization: Oxidative dehydrogenation (e.g., using DDQ) to form the pyridine ring.
- Kinetic Studies: Use in situ FTIR or NMR to track intermediate formation .
Advanced: How to address contradictions between spectroscopic and crystallographic data?
Answer:
- NMR vs. XRD: If NMR suggests rotational isomers (e.g., ethenyl group), compare with XRD torsional angles. Use dynamic NMR to assess exchange rates.
- Mass Spec Validation: Ensure molecular ion ([M+H]⁺) matches theoretical m/z.
- Thermal Analysis: DSC/TGA can detect polymorphic transitions that explain discrepancies .
Advanced: How to optimize reaction yields in large-scale synthesis?
Answer:
- DoE Approach: Use a central composite design to test variables (temperature, catalyst loading, solvent polarity).
- Microwave Assistance: Reduce reaction time (e.g., 80°C, 30 min vs. 24 hrs conventional).
- Workup: Employ column chromatography with gradient elution (hexane/EtOAc) to isolate pure product .
Advanced: Are there structure-activity relationship (SAR) studies for related compounds?
Answer: Analogous indeno-pyridines with electron-withdrawing groups (e.g., CN, Cl) show:
- Enhanced Bioactivity: Chlorophenyl and benzodioxole moieties improve binding to kinase targets (e.g., EGFR).
- Solubility Trade-offs: LogP > 3 may require formulation with co-solvents (e.g., PEG-400) for in vitro assays .
Advanced: How to analyze regioselectivity in the ethenyl substitution?
Answer:
- NOESY NMR: Detect spatial proximity between ethenyl protons and adjacent aromatic protons.
- DFT Transition State Modeling: Compare activation energies for possible substitution pathways (ortho vs. para).
- Crystallographic Evidence: SC-XRD bond distances (e.g., C=C vs. C-Cl) indicate steric/electronic preferences .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
